molecular formula C18H14N2O2S B2593980 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid CAS No. 477854-53-8

4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid

Cat. No.: B2593980
CAS No.: 477854-53-8
M. Wt: 322.38
InChI Key: GSDKKWMNQPONEU-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid is a chemical compound with the molecular formula C18H14N2O2S and a molecular weight of 322.38 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction, where a thiol derivative reacts with the pyrimidine intermediate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, alkoxides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in oxidative stress pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It may modulate inflammatory pathways by inhibiting COX enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • 4-[(4-Methylphenyl)sulfonyl]-2-phenyl-5-pyrimidinecarboxylic acid
  • 2-[(4-Methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Comparison:

  • Structural Differences: The presence of different functional groups (e.g., sulfanyl vs. sulfonyl) can significantly affect the compound’s reactivity and biological activity .
  • Unique Properties: 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-12-7-9-14(10-8-12)23-17-15(18(21)22)11-19-16(20-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDKKWMNQPONEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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